4-Methoxy-3-methylbutan-2-one

Catalog No.
S1509765
CAS No.
14539-67-4
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-methylbutan-2-one

CAS Number

14539-67-4

Product Name

4-Methoxy-3-methylbutan-2-one

IUPAC Name

4-methoxy-3-methylbutan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3

InChI Key

QFHUGPZHHLXOBK-UHFFFAOYSA-N

SMILES

CC(COC)C(=O)C

Synonyms

2-Butanone, 4-methoxy-3-methyl- (6CI,7CI,8CI,9CI)

Canonical SMILES

CC(COC)C(=O)C

Precursor for Synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene

Scientific Field: Organic Chemistry

Summary of Application: 4-Methoxy-3-methylbutan-2-one is used as a precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene . These compounds are important in organic synthesis.

Results or Outcomes: The outcomes of these syntheses are the production of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene, which are valuable in further organic reactions .

Synthesis of Hydroisoquinoline Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: 4-Methoxy-3-methylbutan-2-one is used as a reactant in the synthesis of hydroisoquinoline derivatives . These derivatives are often studied for their potential medicinal properties.

Results or Outcomes: The outcome of this synthesis is the production of hydroisoquinoline derivatives, which can be further studied for their potential medicinal properties .

Isolation from Melicope Moluccana

Scientific Field: Natural Products Chemistry

Summary of Application: 4-Methoxy-3-methylbutan-2-one has been isolated from the leaves of Melicope moluccana T.G. Hartley . This plant is known to produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans , which exhibit various biological activities, including antioxidant, anticancer, and anti-inflammatory .

Methods of Application: The leaves of M. moluccana were extracted with methanol. The residue was partitioned with n-hexane. The methanol extract was then adjusted to pH 3–4 with 3% sulfuric acid and partitioned with ethyl acetate to separate the non-alkaloid compound .

Results or Outcomes: The outcome of this extraction is the isolation of 4-methoxy-3-methylbutan-2-one from the leaves of Melicope moluccana T.G. Hartley . The chemical structure of the compound was established by UV, IR, HRESIMS, 1D and 2D-NMR, and by comparison with those related compounds previously reported .

XLogP3

0.3

Dates

Modify: 2023-08-15

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